GPCR Target Potency: 5-HT1E and S1P1
Derivatives synthesized from 3-chloro-4-(difluoromethoxy)phenyl isocyanate demonstrate measurable inhibitory activity at the 5-hydroxytryptamine receptor 1E (5-HT1E), establishing the value of this specific scaffold. The N-[3-chloro-4-(difluoromethoxy)phenyl]-2,2-diphenylacetamide derivative exhibited an IC50 of 1.25 μM (1,250 nM) in a cell-based assay using CHO cells at pH 7.4 and 23°C [1]. In contrast, the same scaffold with a urea linkage (1-(1,3-benzodioxol-5-yl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea) showed an EC50 of 7.77 μM (7,770 nM) at the sphingosine 1-phosphate receptor 1 (S1P1) [2]. This 6.2-fold difference in potency demonstrates that the biological activity is not only scaffold-dependent but also linkage-dependent, underscoring the value of the isocyanate as a versatile entry point for generating diverse chemotypes.
| Evidence Dimension | Inhibitory potency (IC50) / Activation potency (EC50) in cell-based assays |
|---|---|
| Target Compound Data | Derivative IC50 = 1.25 μM (5-HT1E); Derivative EC50 = 7.77 μM (S1P1) |
| Comparator Or Baseline | Same scaffold with different linkage (urea vs. amide) |
| Quantified Difference | 6.2-fold difference in potency between amide and urea derivatives from the same parent scaffold |
| Conditions | CHO cell line, pH 7.4, 23°C for 5-HT1E assay; S1P1 assay conditions as described in PubChem AID 466 |
Why This Matters
Procurement of this specific isocyanate enables synthesis of diverse amide, urea, and carbamate derivatives with quantitatively validated bioactivity, while alternative scaffolds lacking this substitution pattern lack equivalent data packages.
- [1] BindingDB Entry BDBM31361. MLS000391019: N-[3-chloro-4-(difluoromethoxy)phenyl]-2,2-diphenylacetamide. IC50 = 1.25 μM (5-HT1E). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=31361 View Source
- [2] BindingDB Entry BDBM37116. 1-(1,3-benzodioxol-5-yl)-3-[3-chloro-4-(difluoromethoxy)phenyl]urea. EC50 = 7.77 μM (S1P1). Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=37116 View Source
